REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[C:6]([NH2:8])[N:5]=[C:4]([NH2:9])[C:3]=1[N:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1.F[C:17]1[CH:24]=[CH:23][C:20]([C:21]#[N:22])=[CH:19][CH:18]=1.C(=O)([O-])[O-].[K+].[K+]>CS(C)=O>[C:21]([C:20]1[CH:23]=[CH:24][C:17]([N:13]2[CH2:14][CH2:15][N:10]([C:3]3[C:4]([NH2:9])=[N:5][C:6]([NH2:8])=[N:7][C:2]=3[CH3:1])[CH2:11][CH2:12]2)=[CH:18][CH:19]=1)#[N:22] |f:2.3.4|
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Name
|
|
Quantity
|
0.06 mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=NC(=N1)N)N)N1CCNCC1
|
Name
|
|
Quantity
|
7.27 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
8.28 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
ice water
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CS(=O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
The mixture was then cooled
|
Type
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CUSTOM
|
Details
|
The solid which separated
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Type
|
CUSTOM
|
Details
|
was triturated with hot dimethylsulfoxide
|
Type
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CUSTOM
|
Details
|
dried in vacuo overnight at 67° C.
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(C=C1)N1CCN(CC1)C=1C(=NC(=NC1C)N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.56 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |